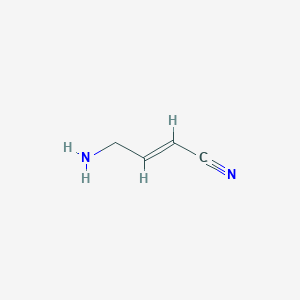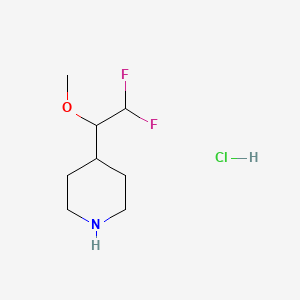
(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid is a complex organic compound with a unique structure that includes a cyclopropane ring, an amino acid moiety, and a thioether linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the thioether linkage, and the coupling of the amino acid moiety. Common reagents used in these reactions include cyclopropanecarboxylic acid derivatives, thiols, and amino acids. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and may require specific temperature and pH conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, purification methods such as chromatography and crystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropane ring or the thioether linkage.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced cyclopropane derivatives, and various substituted analogs of the original compound.
科学研究应用
Chemistry
In chemistry, (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid is being explored for its potential therapeutic applications. Its unique structure and reactivity may allow it to act as a drug candidate for targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis, catalysis, and other industrial processes.
作用机制
The mechanism of action of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid
- (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid analogs
- Cyclopropane-containing amino acids
- Thioether-linked amino acids
Uniqueness
The uniqueness of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(®-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid lies in its combination of a cyclopropane ring, a thioether linkage, and an amino acid moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds. For example, the presence of the cyclopropane ring can enhance the compound’s stability and reactivity, while the thioether linkage can provide additional sites for chemical modification.
属性
分子式 |
C16H26N2O5S |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11-/m0/s1 |
InChI 键 |
DHSUYTOATWAVLW-MMURARSESA-N |
手性 SMILES |
CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C |
规范 SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[6-[[6-[(6-Aminohexyl)amino]-1,6-dioxohexyl]amino]hexyl]amino]-6-oxo-hexanoic Acid](/img/structure/B13451170.png)

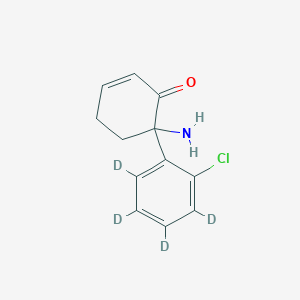
![[(2R,3S,4R,5R,6E)-3,4-diacetyloxy-5-azido-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B13451189.png)
![Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride](/img/structure/B13451190.png)
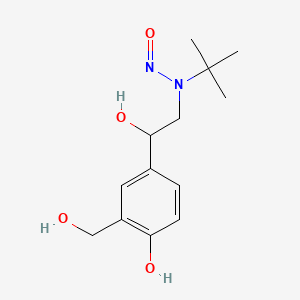
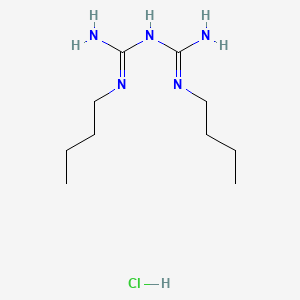
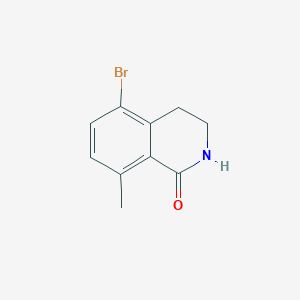
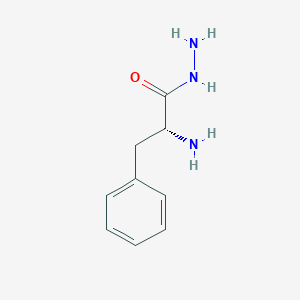
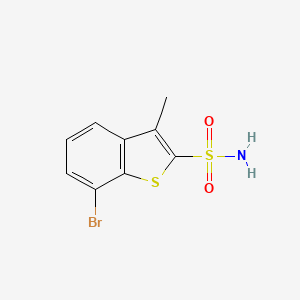
![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
